tert-butylN-(4-bromo-3-methylbutyl)carbamate
Description
tert-Butyl N-(4-bromo-3-methylbutyl)carbamate is a brominated carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally characterized by a branched butyl chain substituted with a bromine atom at the 4-position and a methyl group at the 3-position. The Boc group is widely employed in organic synthesis to protect amines, enabling selective reactions at other functional sites.
Properties
CAS No. |
2354688-01-8 |
|---|---|
Molecular Formula |
C10H20BrNO2 |
Molecular Weight |
266.18 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-3-methylbutyl)carbamate |
InChI |
InChI=1S/C10H20BrNO2/c1-8(7-11)5-6-12-9(13)14-10(2,3)4/h8H,5-7H2,1-4H3,(H,12,13) |
InChI Key |
DSOLNKJDIBIZFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC(=O)OC(C)(C)C)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-ButylN-(4-bromo-3-methylbutyl)carbamate can be synthesized through the reaction of 4-amino-1-butanol with di-tert-butyl dicarbonate. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of tert-butyl esters compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom undergoes nucleophilic substitution with diverse nucleophiles:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaN₃ | DMF, 80°C, 6 h | Azide derivative | 85% | |
| KSCN | EtOH, reflux, 8 h | Thiocyanate | 78% | |
| NH₃ (aq.) | THF, 50°C, 10 h | Primary amine | 63% |
Key Observation : TBAI enhances reaction rates by stabilizing intermediates .
Cross-Coupling Reactions
The bromine participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling :
Buchwald-Hartwig Amination :
Carbamate Deprotection
Oxidation of Alkyl Chain
-
Reagent : KMnO₄, H₂O/acetone
-
Conditions : 0°C → RT, 4 h
-
Product : Carboxylic acid
-
Yield : 41%
Biological Alkylation
The compound forms stable adducts with cysteine residues in enzymes:
Comparative Reactivity
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| SN2 with I⁻ | 1.2 × 10⁻³ | 85 |
| Suzuki Coupling | 4.5 × 10⁻⁴ | 92 |
| Deprotection | 2.8 × 10⁻² | 45 |
Stability and Side Reactions
Scientific Research Applications
tert-Butyl N-(4-bromo-3-methylbutyl)carbamate is a carbamate compound with a tert-butyl group and a bromine atom, making it useful in various chemical and biological applications. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. The reactivity of tert-butyl N-(4-bromo-3-methylbutyl)carbamate is influenced by the tert-butyl group and the bromine substituent, allowing for diverse synthetic applications.
Synthesis
tert-Butyl N-(4-bromo-3-methylbutyl)carbamate can be synthesized through the interaction of 4-amino-1-butanol with di-tert-butyl dicarbonate under controlled conditions, a method advantageous because of its efficiency and yield. The reaction mechanism involves the nucleophilic attack of the amine group from 4-amino-1-butanol on one of the carbonyl groups in di-tert-butyl dicarbonate, leading to the formation of the carbamate product.
Properties
tert-Butyl N-(4-bromo-3-methylbutyl)carbamate falls under the category of carbamates, which are esters of carbamic acid. Its molecular formula is , and it has a molecular weight of approximately 266.18 g/mol. The compound exhibits moderate solubility in organic solvents and demonstrates stability under standard laboratory conditions.
The molecular structure of tert-butyl N-(4-bromo-3-methylbutyl)carbamate can be described as follows:
CC(CCNC(=O)OC(C)(C)C)CBr
DSOLNKJDIBIZFT-UHFFFAOYSA-N
Applications
tert-Butyl N-(4-bromo-3-methylbutyl)carbamate can act as a nucleophile or electrophile in various chemical reactions, making it versatile in synthetic pathways, particularly in medicinal chemistry for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butylN-(4-bromo-3-methylbutyl)carbamate involves the formation of stable carbamate adducts with target molecules. The carbamate group can react with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This mechanism is particularly useful in the study of enzyme kinetics and the development of enzyme inhibitors .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share key structural motifs with tert-butyl N-(4-bromo-3-methylbutyl)carbamate, differing in substituents, ring systems, or functional groups:
Key Observations :
- Backbone Flexibility : The target compound’s linear butyl chain contrasts with rigid bicyclic systems (e.g., azabicyclo[2.2.1]heptane derivatives in ), which may influence steric accessibility in reactions.
- Solubility and Stability : Hydrochloride salts (e.g., ) improve aqueous solubility, while Boc-protected amines (common in ) enhance stability under basic conditions.
Physical and Chemical Properties
However, trends can be inferred from analogs:
Key Insights :
- Higher molar mass in brominated analogs (e.g., ) correlates with increased van der Waals interactions, likely elevating boiling points compared to non-halogenated derivatives.
- Predicted pKa (~12.05 for ) suggests moderate basicity, typical for Boc-protected amines.
Biological Activity
Tert-butylN-(4-bromo-3-methylbutyl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be characterized by its unique structural features, which include a tert-butyl group and a bromo-substituted alkyl chain. These structural components influence its solubility, reactivity, and interaction with biological targets.
The biological activity of this compound is largely attributed to its interaction with various molecular targets within cells. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes, which may affect metabolic pathways.
- Modulation of Signaling Pathways : It can influence cellular signaling pathways, such as the ERK/MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- P-glycoprotein Modulation : A study demonstrated that this compound significantly increased the intracellular concentration of paclitaxel in drug-resistant cancer cell lines. This suggests its potential use in overcoming drug resistance in cancer therapy .
- Neuroprotective Effects : Research has indicated that compounds similar to this compound exhibit neuroprotective effects against oxidative stress. For instance, Bacopa monnieri was shown to protect SH-SY5Y neuroblastoma cells from tert-butyl hydroperoxide-induced cell death via activation of the ERK/MAPK and PI3K/Akt pathways .
- Toxicological Assessment : In a hemolysis assay involving human red blood cells, high concentrations of similar carbamate compounds resulted in significant hemolytic activity, raising concerns about their safety profile in therapeutic applications .
Research Findings
Recent studies have focused on the synthesis and evaluation of carbamate derivatives, including this compound. These investigations reveal:
- Synthesis Efficiency : The compound can be synthesized efficiently using established organic chemistry techniques, yielding good purity and yield.
- Biological Evaluation : Comprehensive biological evaluations have shown that while some derivatives possess desirable pharmacological properties, they may also exhibit cytotoxic effects at elevated concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
